molecular formula C15H14N2O B188127 (1-benzyl-1H-benzimidazol-2-yl)methanol CAS No. 6646-70-4

(1-benzyl-1H-benzimidazol-2-yl)methanol

Cat. No. B188127
CAS RN: 6646-70-4
M. Wt: 238.28 g/mol
InChI Key: BMKLUFBUYHXGGH-UHFFFAOYSA-N
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Description

“(1-benzyl-1H-benzimidazol-2-yl)methanol” is a chemical compound with the molecular formula C15H14N2O . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The synthetic pathway usually proceeds through two steps: first, the construction of the desired benzene ring-containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .


Molecular Structure Analysis

The molecular structure of “(1-benzyl-1H-benzimidazol-2-yl)methanol” consists of a benzimidazole ring attached to a benzyl group and a methanol group . The average mass of the molecule is 238.28 Da .


Chemical Reactions Analysis

Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific chemical reactions of “(1-benzyl-1H-benzimidazol-2-yl)methanol” are not detailed in the search results.


Physical And Chemical Properties Analysis

“(1-benzyl-1H-benzimidazol-2-yl)methanol” is a solid at room temperature. Its melting point is predicted to be 171.85°C, and its boiling point is predicted to be approximately 466.0°C at 760 mmHg. The predicted density is approximately 1.2 g/cm3, and the predicted refractive index is n20D 1.63 .

Scientific Research Applications

Pharmaceuticals and Drug Synthesis

Benzimidazole derivatives are known for their wide range of biological activities, including antitumor, antifungal, antiviral, antiulcer, anticoagulant, and antiallergic properties. They serve as important drug candidates and are used in pharmaceuticals such as anthelmintics and proton-pump inhibitors (PPIs), like lansoprazole and omeprazole .

Chemical Sensing

These compounds can be utilized as chemical sensors due to their reactivity. For instance, they have been used in the development of fluorescent probes for the detection of hazardous gases like phosgene .

Optical Sensors and Bioimaging

Benzimidazoles have applications in optical sensing for bioimaging, which is crucial in medical diagnostics and research. They can be engineered to react with specific biological targets, emitting fluorescence that allows visualization under certain conditions .

Analgesic Potential

Some benzimidazole derivatives have been synthesized for their analgesic potential, indicating their use in pain management and treatment .

Cancer Research

Research has been conducted on benzimidazole derivatives as cytotoxic agents against various cancer cells, including cervical cancer cells. This highlights their potential role in developing new anticancer therapies .

Antiparasitic and Antioxidant Activity

New benzimidazole hydrazones have shown combined antiparasitic and antioxidant activities, suggesting their use in treating parasitic infections and managing oxidative stress-related conditions .

Safety and Hazards

“(1-benzyl-1H-benzimidazol-2-yl)methanol” is harmful if swallowed, inhaled, or in contact with skin. It may cause respiratory irritation and serious eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

(1-benzylbenzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c18-11-15-16-13-8-4-5-9-14(13)17(15)10-12-6-2-1-3-7-12/h1-9,18H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKLUFBUYHXGGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354102
Record name (1-benzyl-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-benzyl-1H-benzimidazol-2-yl)methanol

CAS RN

6646-70-4
Record name (1-benzyl-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-benzyl-1H-1,3-benzodiazol-2-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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